N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Methanesulfonamide Group:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls and cancer cell membranes, disrupting their integrity.
Pathways Involved: It inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-chlorophenyl)methanesulfonamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-bromophenyl)methanesulfonamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-iodophenyl)methanesulfonamide
Uniqueness
N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-13-7-4-8-14(9-13)21-11-15(19-20-21)16(22)18-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILRBFCUEQJITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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